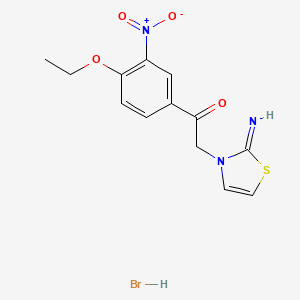
N-(1,3-benzodioxol-5-ylmethyl)-3-(3-hydroxy-3-methylbutyl)-N-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-benzodioxol-5-ylmethyl)-3-(3-hydroxy-3-methylbutyl)-N-methylbenzamide, commonly known as MDMA or ecstasy, is a synthetic psychoactive drug that alters mood and perception. It is classified as a Schedule I drug in the United States, indicating that it has a high potential for abuse and no accepted medical use. Despite its illegality, MDMA has been the subject of extensive scientific research due to its potential therapeutic benefits.
Applications De Recherche Scientifique
Bactericidal Activity
Research conducted by Zadrazilova et al. (2015) has shown that certain substituted benzamides exhibit potent bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting the potential of benzamide derivatives in addressing antibiotic resistance. This suggests that similar compounds, including the one , could be explored for their antimicrobial properties (Zadrazilova et al., 2015).
Biosensors
Karimi-Maleh et al. (2014) developed a high-sensitive biosensor based on a benzamide derivative-modified electrode for the electrocatalytic determination of biomolecules. This illustrates the utility of benzamide derivatives in creating sensitive and specific biosensors for medical and environmental monitoring applications (Karimi-Maleh et al., 2014).
Pharmacological Evaluation
Rodrigues et al. (2016) describe the design, synthesis, and pharmacological evaluation of novel N-acylhydrazone derivatives of benzamides as potent inhibitors of histone deacetylases (HDACs), which are relevant for cancer therapy. Such studies indicate the potential of benzamide derivatives in developing new therapeutic agents for treating cancer (Rodrigues et al., 2016).
Photocatalytic Degradation
Torimoto et al. (1996) investigated the photocatalytic degradation of a benzamide derivative using TiO2, demonstrating the compound's utility in environmental remediation through the degradation of pollutants (Torimoto et al., 1996).
Prodrug Forms for Amides
Kahns and Bundgaard (1991) studied the chemical stability and enzymatic hydrolysis of various N-acyl and N-alkoxycarbonyl derivatives of benzamide, assessing their suitability as prodrugs. This research highlights the potential of modifying benzamide structures to improve drug delivery and efficacy (Kahns & Bundgaard, 1991).
Synthesis and Characterization of Radiotracers
Gao et al. (2018) synthesized carbon-11 labeled CK1 inhibitors based on the benzamide structure, for potential use in PET imaging of Alzheimer's disease. This underscores the importance of benzamide derivatives in developing diagnostic tools for neurodegenerative diseases (Gao et al., 2018).
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-(3-hydroxy-3-methylbutyl)-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4/c1-21(2,24)10-9-15-5-4-6-17(11-15)20(23)22(3)13-16-7-8-18-19(12-16)26-14-25-18/h4-8,11-12,24H,9-10,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWTYLUGXSCAJKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=CC(=CC=C1)C(=O)N(C)CC2=CC3=C(C=C2)OCO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}-2,6-dimethylpyrimidine](/img/structure/B5541838.png)


![2-[(3-chlorophenoxy)methyl]-5-(4-ethyl-1-piperazinyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5541855.png)
![4-({4-[(2,4-dichlorobenzyl)oxy]benzylidene}amino)-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5541863.png)

![N-(2-fluorophenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5541873.png)
![N-[2-(4-chlorophenyl)ethyl]benzenesulfonamide](/img/structure/B5541899.png)


![4-[4-(3-methylbutanoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5541921.png)

![10-(4-methylphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B5541931.png)
